molecular formula C24H47NO4 B027031 2-Tetradecylglycidylcarnitine CAS No. 105201-53-4

2-Tetradecylglycidylcarnitine

Cat. No. B027031
M. Wt: 413.6 g/mol
InChI Key: XXOXFZDRHUHJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tetradecylglycidylcarnitine, commonly known as TDGC, is a synthetic derivative of carnitine. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of research. TDGC is a promising compound due to its unique chemical structure and its ability to interact with biological systems. In

Mechanism Of Action

TDGC interacts with biological systems through its ability to bind to and modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. TDGC also binds to and activates peroxisome proliferator-activated receptors, which play a role in the regulation of lipid and glucose metabolism.

Biochemical And Physiological Effects

TDGC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake and utilization of fatty acids in cells, which can lead to increased energy production. TDGC has also been shown to increase insulin sensitivity and glucose uptake in cells, which can improve glucose metabolism. Additionally, TDGC has been shown to have anti-inflammatory effects, which can help to reduce inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of TDGC is its ability to interact with biological systems in a specific and targeted manner. This makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. However, one limitation of TDGC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on TDGC. One area of interest is its potential applications in the treatment of cancer. TDGC has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential applications in the treatment of metabolic disorders. TDGC has been shown to have beneficial effects on glucose and lipid metabolism, and further research is needed to explore its potential as a treatment for conditions such as obesity and diabetes. Additionally, further research is needed to explore the potential of TDGC as a tool for studying the role of specific enzymes and receptors in various biological processes.
Conclusion:
In conclusion, TDGC is a promising compound with a unique chemical structure and a range of potential applications in various fields of research. Its ability to interact with biological systems in a specific and targeted manner makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. Further research is needed to explore its potential as a treatment for various diseases and as a tool for studying biological processes.

Synthesis Methods

TDGC is synthesized through the reaction of tetradecyl bromide with glycidyltrimethylammonium chloride and L-carnitine. The reaction takes place in a solvent mixture of water and chloroform and is catalyzed by a base. The resulting product is purified through a series of chromatographic techniques to obtain a pure form of TDGC.

Scientific Research Applications

TDGC has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. TDGC has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular diseases.

properties

CAS RN

105201-53-4

Product Name

2-Tetradecylglycidylcarnitine

Molecular Formula

C24H47NO4

Molecular Weight

413.6 g/mol

IUPAC Name

3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1

InChI Key

XXOXFZDRHUHJAF-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C

SMILES

CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C

synonyms

2-tetradecylglycidylcarnitine
TDGA-carnitine

Origin of Product

United States

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